2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBVSZMXMDKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid (CAS Number: 4722-70-7) is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The molecular formula of this compound is with a molecular weight of approximately 200.23 g/mol. While specific physical properties such as density and boiling point are not well-documented, the structure suggests significant interaction capabilities with biological targets due to its functional groups.
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit various biological activities, including anticancer effects. For instance, derivatives of spirocyclic compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
The proposed mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key signaling pathways : Similar compounds have been shown to interfere with pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.
- Induction of oxidative stress : These compounds may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various spirocyclic derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
- Anti-inflammatory Effects : Another investigation reported that related dioxaspiro compounds demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro .
- Neuroprotective Properties : Preliminary studies suggest that spirocyclic compounds may offer neuroprotective effects against oxidative stress-induced neuronal damage, potentially useful in treating neurodegenerative diseases .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Recent studies have explored the potential of compounds related to the dioxaspiro structure as 5-HT1A receptor agonists . For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated for their pharmacological profiles, particularly their selectivity and potency at serotonin receptors. Research indicates that modifications to the dioxaspiro structure can enhance receptor affinity and selectivity, making these compounds promising candidates for treating disorders related to serotonin dysregulation, such as anxiety and depression .
Table 1: Summary of Biological Activities of Dioxaspiro Derivatives
| Compound Name | Activity Type | Affinity (pD2) | Selectivity Ratio (5-HT1A/α1) |
|---|---|---|---|
| 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A Agonist | 8.61 | 18 |
| 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid | Potential Agonist | TBD | TBD |
Synthetic Methodologies
The synthesis of this compound often involves complex multi-step reactions. A versatile synthetic strategy has been developed that allows for the efficient preparation of this compound from readily available precursors. This method not only enhances yield but also minimizes hazardous steps typically associated with the synthesis of similar compounds .
Table 2: Synthetic Pathways for Dioxaspiro Compounds
| Step Description | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial cyclization to form dioxaspiro framework | Aldehyde + Ketone under acidic conditions | 75 |
| Functionalization at acetic acid moiety | Acetic anhydride in pyridine | 85 |
| Final purification | Column chromatography | 90 |
Therapeutic Potential
The therapeutic potential of this compound is primarily linked to its activity as a neuroactive compound . Its ability to interact with serotonin receptors suggests applications in treating mood disorders and other psychiatric conditions. Ongoing research is focused on understanding its mechanism of action and optimizing its pharmacokinetic properties for clinical use.
Case Studies
Several case studies highlight the efficacy of dioxaspiro derivatives in preclinical models:
- Case Study 1: A study demonstrated that a derivative exhibiting high selectivity for the 5-HT1A receptor significantly reduced anxiety-like behaviors in rodent models without the sedative effects commonly associated with traditional anxiolytics .
- Case Study 2: Another investigation reported that modifications to the dioxaspiro structure improved solubility and bioavailability, leading to enhanced therapeutic outcomes in models of depression .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
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Ethyl ester formation : Reaction with ethanol in the presence of H₂SO₄ yields ethyl 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetate.
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Benzyl ester formation : Using benzyl bromide and a base like triethylamine produces the corresponding benzyl ester.
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethylation | Ethanol, H₂SO₄, reflux | 85% | |
| Benzylation | Benzyl bromide, Et₃N, DMF | 78% |
Amidation and Coupling Reactions
The acid participates in peptide coupling reactions to form amides, which are critical for pharmaceutical applications:
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EDCI/HOBt-mediated coupling : Reacts with primary amines (e.g., phenethylamine) to generate amide derivatives.
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Mixed anhydride method : Uses isobutyl chloroformate to activate the carboxyl group before amine addition .
Example :
Typical yields: 70–90% .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, forming hydrocarbons:
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Pyrolysis : Heating above 200°C under inert gas generates 1,4-dioxaspiro[4.5]decane .
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Oxidative decarboxylation : Using lead tetraacetate (Pb(OAc)₄) produces alkene derivatives via radical intermediates.
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Thermal | 220°C, N₂ atmosphere | 1,4-Dioxaspiro[4.5]decane | 65% |
| Pb(OAc)₄ | Dichloromethane, 25°C | Spirocyclic alkene | 52% |
Ring-Opening Reactions
The dioxaspiro ring undergoes hydrolysis under acidic or enzymatic conditions:
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Acid-catalyzed hydrolysis : Concentrated HCl cleaves the acetal, yielding cyclohexanone and glycolic acid derivatives .
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Enzymatic cleavage : Lipases in aqueous buffer selectively open the dioxolane ring .
Mechanism :
Reaction time: 12–24 hours .
Functionalization of the Spirocyclic Core
The spirocyclic structure allows further modifications:
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Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclohexane ring .
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Halogenation : Bromine in CCl₄ adds across double bonds in unsaturated derivatives.
| Modification | Reagents | Outcome | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | Spiroepoxide | |
| Bromination | Br₂, CCl₄ | Dibromospiro compound |
Key Structural Insights
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Spiro Ring Size and Substituent Position
- The 7-yl and 8-yl positional isomers differ in steric and electronic environments. For example, 8-yl derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities due to the spatial arrangement of the acetic acid group .
- Smaller spiro systems (e.g., 4.4-nonane in ) reduce molecular weight and alter solubility compared to 4.5-decane analogs .
Functional Group Reactivity
- Carboxylic acid vs. ester : The methyl ester () enhances lipophilicity, making it suitable for hydrophobic matrices, while the free acid () participates in salt formation or conjugation reactions .
- Acrylic acid derivatives () enable conjugation via Michael addition or polymerization, expanding utility in materials science .
Q & A
Basic: What are the key steps in synthesizing 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Core Formation : Cyclization of a diol with a ketone or aldehyde under acidic/basic conditions to generate the spiro-dioxolane ring system .
- Functionalization : Introduction of the acetic acid moiety via alkylation or ester hydrolysis. For example, ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate can be hydrolyzed to yield the target compound .
- Optimization : Computational methods (e.g., quantum chemical calculations) and high-throughput screening can identify optimal catalysts, solvents, and temperatures to maximize yield and purity .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the spirocyclic structure and substituent positions. For example, spiro carbon signals appear as distinct singlets in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₈O₅: calculated 242.1154, observed 242.1150) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- HPLC-PDA : Validates purity (>98%) using reverse-phase chromatography .
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Solubility : Limited solubility in water (e.g., <1 mg/mL at 25°C) but improved in polar aprotic solvents (e.g., DMSO, ethanol). Solubility data for related compounds suggest pH-dependent behavior due to the carboxylic acid group .
- Stability : Stable at 2–8°C in dry form but prone to hydrolysis in aqueous acidic/basic conditions. Degradation studies via accelerated stability testing (40°C/75% RH) are recommended .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?
Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict enantioselectivity in spirocyclic systems .
- Docking Studies : Molecular docking evaluates interactions with chiral catalysts (e.g., organocatalysts) to design asymmetric alkylation protocols .
- Machine Learning : Algorithms trained on spirocyclic reaction databases identify optimal conditions (e.g., solvent, catalyst loading) for stereocontrol .
Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing dioxolane with dithiolane rings) and assay bioactivity to isolate critical structural motifs .
- Meta-Analysis : Cross-reference biological data across studies while controlling for variables like assay type (e.g., IC₅₀ in enzyme vs. cell-based assays) .
- Crystallography : Resolve 3D conformations to explain divergent binding affinities (e.g., spiro ring puckering affecting target interactions) .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?
Answer:
- Synthesis of Labeled Analogs : Introduce isotopes at specific positions (e.g., ¹³C in the acetic acid moiety) using labeled precursors (e.g., ¹³C-sodium cyanide) .
- Tracing via LC-MS/MS : Monitor labeled metabolites in in vitro hepatocyte models to identify oxidation, conjugation, or ring-opening pathways .
- Kinetic Isotope Effects (KIE) : Study enzymatic cleavage mechanisms (e.g., esterase-mediated hydrolysis) using deuterated derivatives .
Advanced: What methodologies address discrepancies in synthetic yields reported across literature?
Answer:
- Reproducibility Protocols : Standardize reaction parameters (e.g., solvent drying, inert atmosphere) and validate purity of starting materials .
- Design of Experiments (DoE) : Use factorial design to statistically isolate critical variables (e.g., temperature vs. catalyst ratio) affecting yield .
- Cross-Lab Validation : Collaborate with independent labs to replicate key syntheses and identify systematic errors (e.g., unaccounted moisture) .
Advanced: How can hybrid experimental-computational workflows accelerate derivative library design?
Answer:
- Virtual Screening : Generate derivative libraries in silico (e.g., substituent variations on the spiro ring) and prioritize candidates with predicted bioactivity .
- Parallel Synthesis : Use automated platforms (e.g., microwave-assisted reactors) to synthesize top candidates in parallel .
- High-Throughput Assays : Screen derivatives against targets (e.g., kinases, GPCRs) to validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
